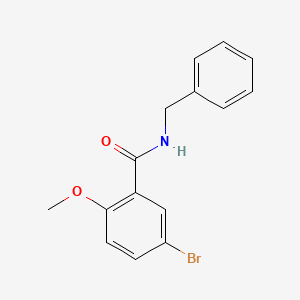

N-benzyl-5-bromo-2-methoxybenzamide

Übersicht

Beschreibung

N-benzyl-5-bromo-2-methoxybenzamide (NBB2MBA) is an organic compound belonging to the benzamide family. It is a colorless, crystalline solid with a molecular weight of 295.31 g/mol. NBB2MBA is soluble in methanol, ethanol, and acetone, and insoluble in water. It has a melting point of 130-131°C and a boiling point of 315°C. NBB2MBA is used in a variety of scientific research applications, including as a pharmaceutical intermediate, as a reagent in organic synthesis, and as a fluorescent marker.

Wissenschaftliche Forschungsanwendungen

Radioiodinated Benzamides for Melanoma Imaging :

- Certain radioiodinated N-(dialkylaminoalkyl)benzamides have been used for scintigraphy and SPECT of melanoma metastases. Structure-activity studies have shown that compounds like 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[(131)I]iodo-2-methoxybenzamide exhibit high melanoma uptake and tissue selectivity. These compounds have potential for melanoma imaging and radionuclide therapy (Eisenhut et al., 2000).

Synthesis of Radioiodinated Ligands for Serotonin Receptors :

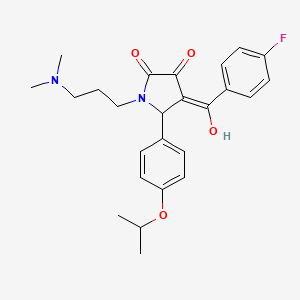

- Radioiodinated ligands, such as 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide, have been developed for their high affinity and selectivity for 5HT2 receptors. These ligands are promising for gamma-emission tomography and studying serotonin receptors (Mertens et al., 1994).

Catalysts for Alcohol Oxidation :

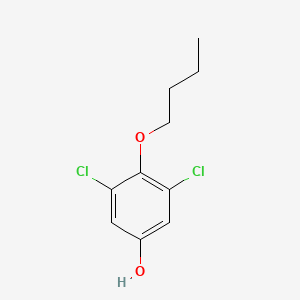

- N-isopropyliodobenzamides, such as 2-Iodo-N-isopropyl-5-methoxybenzamide, have been evaluated as catalysts for the oxidation of alcohols. They have shown high reactivity and environmental benignity, especially for the oxidation of benzylic alcohols (Yakura et al., 2018).

GPR35 Agonists for Pain and Inflammatory Diseases :

- N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, including compounds like N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide, have been identified as potent GPR35 agonists. These compounds are potential candidates for treating pain, inflammatory, and metabolic diseases (Wei et al., 2018).

Potential Antipsychotic Agents :

- Some benzamide derivatives, such as 5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, have been synthesized and evaluated for their antidopaminergic properties. These compounds have shown potential as antipsychotic agents (Högberg et al., 1990).

Herbicides with Bleaching Effects :

- Benzamide analogs, like 2-methoxybenzamides, have been identified as lead compounds for the development of bleaching herbicides. Certain substitutions at specific positions on the benzylamine moiety significantly enhance herbicidal activity (Zhang et al., 2021).

Eigenschaften

IUPAC Name |

N-benzyl-5-bromo-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-19-14-8-7-12(16)9-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENCDHONKGDOKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline](/img/structure/B2807565.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2807573.png)

![N-(2-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2807574.png)

![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807581.png)

![3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2807582.png)

![2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2807585.png)